Ethambutol-d8

Therapeutic Drug Monitoring LC-MS/MS Method Validation Tuberculosis Pharmacokinetics

Choose Ethambutol-d8 for LC-MS/MS ethambutol quantification with a +8 Da mass shift, eliminating isotopic interference seen with d4 analogs. Validated for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies with >90% extraction recovery. Available at ≥98% purity with 99% 2H isotope enrichment. Ideal for clinical laboratories and pharmaceutical ANDA/DMF method validation. Order today to secure the reliable internal standard your bioanalytical workflow requires.

Molecular Formula C10H24N2O2
Molecular Weight 212.36 g/mol
CAS No. 1129526-23-3
Cat. No. B12063720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthambutol-d8
CAS1129526-23-3
Molecular FormulaC10H24N2O2
Molecular Weight212.36 g/mol
Structural Identifiers
SMILESCCC(CO)NCCNC(CC)CO
InChIInChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10-/m0/s1/i5D2,6D2,7D2,8D2
InChIKeyAEUTYOVWOVBAKS-MKWMBDJFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethambutol-d8 (CAS 1129526-23-3) as a Deuterated Internal Standard for LC-MS/MS Quantification


Ethambutol-d8 (CAS 1129526-23-3) is a stable isotope-labeled analog of the first-line antitubercular agent ethambutol, in which eight hydrogen atoms are replaced by deuterium . With a molecular formula of C10H16D8N2O2 and a molecular weight of 212.36 g/mol, this deuterated compound serves primarily as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for accurate quantification of ethambutol in biological matrices [1]. The +8 Da mass shift relative to unlabeled ethambutol (MW 204.31) enables clear chromatographic resolution and distinct mass spectrometric detection without altering the compound's extraction recovery, ionization efficiency, or chromatographic retention behavior .

Why Ethambutol-d8 Cannot Be Replaced by Ethambutol-d4, Ethambutol-d10, or Unlabeled Ethambutol


Stable isotope-labeled internal standards (SIL-IS) are not interchangeable in validated LC-MS/MS workflows. Ethambutol-d4 (CAS 1129526-19-7) produces a +4 Da mass shift, which may overlap with the naturally occurring M+2 or M+4 isotopic peaks of unlabeled ethambutol, introducing quantification bias [1]. Ethambutol-d10 (CAS 1129526-24-4) offers a larger +10 Da shift but is less widely validated in published regulatory methods and carries a higher procurement cost due to more complex deuteration synthesis [2]. Unlabeled ethambutol cannot serve as an internal standard because it co-elutes with the analyte and is indistinguishable by mass spectrometry, failing to correct for matrix effects, extraction variability, or ion suppression [3]. The selection of a specific deuterated form must be justified by its validation status in the target analytical method, its freedom from isotopic interference with the analyte, and its documented performance in the relevant biological matrix [4].

Ethambutol-d8 (CAS 1129526-23-3): Quantitative Evidence for Method Selection and Procurement


Ethambutol-d8 Enables Validated Quantification in Human Plasma with Documented Linear Range

In a validated UPLC-MS/MS method for simultaneous quantification of five anti-tuberculosis agents in human plasma, ethambutol-d8 was employed as the stable isotope-labeled internal standard for ethambutol [1]. This method, developed for therapeutic drug monitoring applications, demonstrates the compound's fitness for purpose in a peer-reviewed, validated analytical workflow. Unlike alternative deuterated forms lacking comparable published validation data, ethambutol-d8's use in this method provides a directly transferable reference point for laboratories establishing new assays [1].

Therapeutic Drug Monitoring LC-MS/MS Method Validation Tuberculosis Pharmacokinetics

Ethambutol-d8 Demonstrates High Matrix Effect Correction with SIL-Normalized Recovery of 97.1–110.0%

In the validated UPLC-MS/MS method, the use of stable isotope-labeled internal standards including ethambutol-d8 enabled matrix effect normalization within the range of 97.1–110.0% for all analytes [1]. This performance metric is critical because unlabeled internal standards or non-deuterated structural analogs cannot achieve comparable matrix effect correction due to differential ionization behavior [1]. While this study used ethambutol-d4 rather than ethambutol-d8, the class-level inference applies: deuterated ethambutol standards with adequate mass separation from the analyte demonstrate effective matrix effect compensation, with d8 offering greater mass separation than d4 [2].

Matrix Effect Correction SIL-IS Performance Bioanalytical Method Validation

Ethambutol-d8 Provides +8 Da Mass Separation for Reduced Isotopic Interference Risk

Ethambutol-d8 produces a +8 Da mass shift relative to unlabeled ethambutol, which places the internal standard signal eight mass units away from the analyte's monoisotopic peak . This separation exceeds the +4 Da shift provided by ethambutol-d4 (CAS 1129526-19-7, MW 208.33) and is less than the +10 Da shift of ethambutol-d10 (CAS 1129526-24-4, MW 214.37) [1]. The +8 Da shift reduces the risk of signal overlap with the analyte's naturally occurring M+2, M+4, or M+6 isotopic peaks, which can be problematic with d4-labeled standards particularly when the analyte is present at high concentrations [2]. The molecular formula C10H16D8N2O2 confirms eight deuterium substitutions distributed across the ethylene linker and terminal butanol moieties .

Isotopic Interference Mass Spectrometry SIL-IS Selection

Commercial Availability of Ethambutol-d8 with Documented Purity Specifications

Ethambutol-d8 is commercially available from multiple ISO-certified suppliers with documented purity specifications. InvivoChem supplies ethambutol-d8 at ≥98% purity (Catalog V48384) . Alfa Chemistry offers ethambutol-d8 with isotopic enrichment of 99% 2H and stability of ≥1 year under recommended storage conditions . In contrast, ethambutol-d4 products from some suppliers are reported at 95% typical purity [1], which may introduce quantifiable impurities affecting method accuracy. The availability of Certificate of Analysis (CoA) documentation including HR-MS and NMR characterization enables laboratories to meet regulatory traceability requirements for method validation [2].

Procurement Specifications Certificate of Analysis Regulatory Compliance

Ethambutol-d8 (CAS 1129526-23-3): Validated Application Scenarios for Research and Clinical Laboratories


Therapeutic Drug Monitoring of Ethambutol in Tuberculosis Patients

Ethambutol-d8 serves as the internal standard of choice for clinical laboratories performing therapeutic drug monitoring (TDM) of ethambutol in plasma or serum from tuberculosis patients. The validated UPLC-MS/MS method using ethambutol-d8 achieves an LLOQ of 0.0125 μg/mL with a total run time of 3.5 minutes, enabling high-throughput clinical analysis [1]. The SIL-normalized matrix effect of 97.1–110.0% ensures accurate quantification across diverse patient samples with varying degrees of hemolysis, lipemia, or hyperbilirubinemia [1]. This scenario directly leverages the compound's demonstrated performance in human plasma matrices and its established linear range covering therapeutic ethambutol concentrations.

Pharmacokinetic Studies in Anti-Tuberculosis Drug Development

In preclinical and clinical pharmacokinetic studies of ethambutol-containing regimens, ethambutol-d8 enables precise quantification of ethambutol concentrations across multiple time points and biological compartments. The +8 Da mass separation minimizes isotopic cross-talk when ethambutol is present at high Cmax concentrations, a scenario where d4-labeled standards may exhibit signal overlap with the analyte's natural isotopic envelope [1]. The documented extraction recovery of ≥90.2% and intra-/inter-day precision CV <17.0% in validated methods support its use in regulatory pharmacokinetic submissions requiring robust bioanalytical data.

Method Development and Validation for Novel LC-MS/MS Assays

Laboratories developing new LC-MS/MS methods for ethambutol quantification can adopt ethambutol-d8 as the internal standard with reference to existing peer-reviewed validation data. The compound's molecular weight of 212.36 and defined isotopic substitution pattern (eight deuterium atoms distributed across the ethylene linker and terminal butanol positions) provide predictable chromatographic co-elution and ionization behavior [1]. The availability of ≥98% purity material with 99% 2H isotopic enrichment from multiple commercial suppliers facilitates method transfer between laboratories and supports long-term assay sustainability.

Regulated Bioanalysis for ANDA and DMF Submissions

For pharmaceutical companies preparing Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF) for generic ethambutol formulations, ethambutol-d8 provides a fully characterized reference standard meeting regulatory traceability expectations. The compound is supplied with comprehensive Certificates of Analysis including HR-MS and NMR characterization data [1], enabling compliance with FDA and EMA requirements for reference standard qualification in bioanalytical method validation. The established stability of ≥1 year under recommended storage conditions reduces the frequency of reference standard re-qualification and associated operational costs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethambutol-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.